molecular formula C19H23N3S B130854 10-Piperazinylpropylphenothiazine CAS No. 3240-48-0

10-Piperazinylpropylphenothiazine

Cat. No. B130854
CAS RN: 3240-48-0
M. Wt: 325.5 g/mol
InChI Key: YWSUKAVVJWNXMP-UHFFFAOYSA-N
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Description

10-Piperazinylpropylphenothiazine belongs to the class of organic compounds known as phenothiazines . These are polycyclic aromatic compounds containing a phenothiazine moiety, which is a linear tricyclic system that consists of two benzene rings joined by a para-thiazine ring .


Synthesis Analysis

The synthesis of piperazine derivatives, such as 10-Piperazinylpropylphenothiazine, has been a subject of research. The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of 10-Piperazinylpropylphenothiazine is C19H23N3S . It is not a naturally occurring metabolite and is only found in those individuals exposed to this compound or its derivatives .


Chemical Reactions Analysis

Phenothiazine derivatives like 10-Piperazinylpropylphenothiazine exhibit intriguing π-conjugation length-dependent photophysical and redox properties . They can efficiently catalyze the oxidative coupling of amines to imines under visible-light irradiation .


Physical And Chemical Properties Analysis

Phenothiazine derivatives, including 10-Piperazinylpropylphenothiazine, have physical properties such as their physical state, thermal stability, and solubility . More specific properties like melting point, boiling point, density, molecular formula, molecular weight, and toxicity information can be found on chemical databases .

Scientific Research Applications

Antitumor Potential

  • Antitumor Agents Development : Phenothiazines (PTZs), including derivatives of 10-Piperazinylpropylphenothiazine, have been explored for their potential in developing antitumor agents. A study demonstrated that certain PTZ derivatives, such as A4 (a 10-Piperazinylpropylphenothiazine derivative), exhibited significant apoptosis-inducing activity in oral cancer cells. These derivatives target various signaling pathways and induce autophagy, suggesting their utility in oral cancer therapy (Wu et al., 2016).

  • Tubulin Polymerization Inhibitors : 10-Piperazinylpropylphenothiazine derivatives have been identified as potent inhibitors of tubulin polymerization. These compounds show antiproliferative properties and can induce G2/M phase cell cycle blockade in cancer cells. Their interaction with β-tubulin at the colchicine binding site highlights their potential in cancer treatment (Prinz et al., 2017).

Pharmacological Properties

  • Inhibition of Hepatic Drug Metabolism : Phenothiazine tranquilizers, including 10-Piperazinylpropylphenothiazine derivatives, have been studied for their ability to inhibit hepatic microsomal cytochrome P-450 isoform-specific drug oxidation. The study indicated that the lipophilicity and structural features of these compounds significantly affect their inhibitory potency, which is crucial for understanding drug interactions and metabolism (Murray, 1989).

  • Dopamine Receptor Interactions : Derivatives of 10-Piperazinylpropylphenothiazine have been synthesized and characterized for their interactions with D1 and D2 dopamine receptors. These compounds, particularly those with specific chemical modifications, have shown moderate affinity for both receptor categories, making them relevant for studies in neuropharmacology and potential treatment of related disorders (Soskic et al., 1991).

Safety And Hazards

Safety data sheets for 10-Piperazinylpropylphenothiazine provide information on its hazards, including first-aid measures, fire-fighting measures, accidental release measures, handling and storage, and exposure controls/personal protection .

properties

IUPAC Name

10-(3-piperazin-1-ylpropyl)phenothiazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3S/c1-3-8-18-16(6-1)22(17-7-2-4-9-19(17)23-18)13-5-12-21-14-10-20-11-15-21/h1-4,6-9,20H,5,10-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWSUKAVVJWNXMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCCN2C3=CC=CC=C3SC4=CC=CC=C42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00186116
Record name 10-Piperazinylpropylphenothiazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00186116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

10-Piperazinylpropylphenothiazine

CAS RN

3240-48-0
Record name 10-Piperazinylpropylphenothiazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003240480
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 10-Piperazinylpropylphenothiazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00186116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Desmethylperazine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3YGA7J86MH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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